(2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
The compound “(2R,4S,5S)-2-(((4R,6R)-6-(((3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and methoxy groups attached to a tetrahydropyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of specific catalysts to achieve the desired stereochemistry. Common reagents used in the synthesis include protecting groups like TBDMS (tert-butyldimethylsilyl) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This may include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound may be studied for its potential role in biochemical pathways or as a ligand for specific enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-methoxyhexanal: A similar compound with a different arrangement of hydroxyl and methoxy groups.
(2R,4S,5S)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: A simpler analog with fewer hydroxyl groups.
Properties
Molecular Formula |
C20H36O16 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(2R,4S,5S)-2-[(4R,6R)-6-[(3S,4R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3/t6?,7?,8?,9-,10+,11-,12-,13?,14?,15?,16-,17?,18+,19-,20-/m1/s1 |
InChI Key |
GFZFEWWPMNSVBS-MLKPWELNSA-N |
Isomeric SMILES |
COCC1[C@H]([C@@H](C([C@H](O1)OC2[C@@H](C([C@H](OC2CO)O[C@H]3[C@@H](C([C@H](OC3CO)OC)O)O)O)O)O)O)O |
Canonical SMILES |
COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O |
Origin of Product |
United States |
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